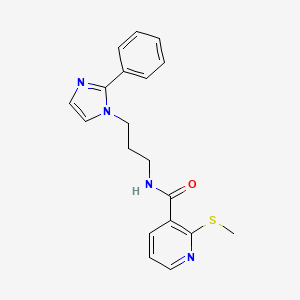

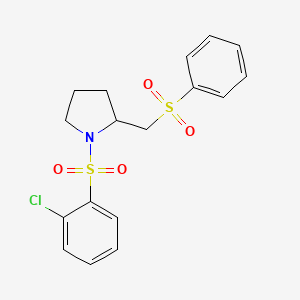

2-(methylthio)-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)nicotinamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Imidazole compounds, such as 2-phenyl-1H-imidazole , are a type of organic compound that contain an imidazole ring. This ring is a five-membered planar ring, which includes two nitrogen atoms and three carbon atoms. The imidazole ring is a common feature in many important biological molecules, including histidine and the histidine residues in many enzymes .

Molecular Structure Analysis

The molecular structure of imidazole compounds is characterized by a five-membered ring containing two nitrogen atoms and three carbon atoms. The specific arrangement of other functional groups, such as the “methylthio” and “propyl” groups in “2-(methylthio)-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)nicotinamide”, would depend on the specific synthesis process .Chemical Reactions Analysis

Imidazole compounds can participate in a variety of chemical reactions, particularly as a part of larger biological molecules. For example, the imidazole ring in histidine can act as a nucleophile in enzyme-catalyzed reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of imidazole compounds can vary depending on their specific structure. For example, 1-benzyl-2-phenyl-1H-imidazole has a predicted boiling point of 427.9±38.0 °C and a predicted density of 1.06±0.1 g/cm3 .Aplicaciones Científicas De Investigación

Corrosion Inhibition

A study by Chakravarthy, Mohana, and Pradeep Kumar (2014) investigated the corrosion inhibition effect of nicotinamide derivatives, including a compound similar to 2-(methylthio)-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)nicotinamide, on mild steel in hydrochloric acid solution. These derivatives were found to suppress both anodic and cathodic processes, behaving as mixed-type corrosion inhibitors. The adsorption of the inhibitors was found to obey the Langmuir isotherm model, suggesting their potential as effective corrosion inhibitors in industrial applications (Chakravarthy, Mohana, & Pradeep Kumar, 2014).

Antimicrobial Activity

Patel and Shaikh (2010) synthesized new 4-Thiazolidinones of nicotinic acid, including derivatives with structures related to this compound, and tested their antimicrobial activity. These compounds showed promising results against various bacteria and fungal species, suggesting their potential use in developing new antimicrobial agents (Patel & Shaikh, 2010).

Aquaporin Inhibition

Burnett, Johnston, and Green (2015) focused on the structural characterization of nicotinamide derivatives, including those similar to this compound, as aquaporin inhibitors. Their research highlights the importance of structural modification in enhancing biological activity, such as antimicrobial, antioxidant, and anti-inflammatory properties. This study underscores the versatility of nicotinamide derivatives in biomedical applications (Burnett, Johnston, & Green, 2015).

Clinical Care and Cosmetic Applications

Research by Maiese et al. (2009) and Otte, Borelli, and Korting (2005) delves into the biologic actions of nicotinamide, particularly its role in cellular energy metabolism, oxidative stress modulation, and its cytoprotective effects against cellular inflammatory activation and apoptosis. These studies provide insights into how nicotinamide, through its various pathways, can be harnessed for treating diseases related to immune system dysfunction, diabetes, aging, and skin conditions, showcasing its broad therapeutic potential (Maiese et al., 2009); (Otte, Borelli, & Korting, 2005).

Mecanismo De Acción

Safety and Hazards

Propiedades

IUPAC Name |

2-methylsulfanyl-N-[3-(2-phenylimidazol-1-yl)propyl]pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4OS/c1-25-19-16(9-5-10-22-19)18(24)21-11-6-13-23-14-12-20-17(23)15-7-3-2-4-8-15/h2-5,7-10,12,14H,6,11,13H2,1H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROWLSTBFIJRUTR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(C=CC=N1)C(=O)NCCCN2C=CN=C2C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-6-acetyl-2-(3-(3-nitrophenyl)acrylamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2985558.png)

![N-(4-fluorophenyl)-2-((2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2985561.png)

![N-[3-(Difluoromethoxy)phenyl]-5,6-dimethylpyrimidine-4-carboxamide](/img/structure/B2985564.png)

![3-{3H-imidazo[4,5-c]pyridin-2-yl}propanoic acid](/img/structure/B2985569.png)

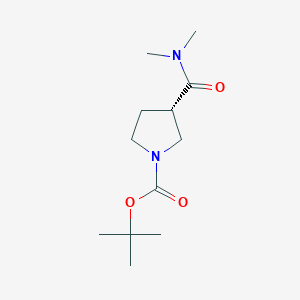

![N-((1H-benzo[d]imidazol-2-yl)methyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B2985572.png)

![N-(4-methylbenzo[d]thiazol-2-yl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide](/img/structure/B2985575.png)

![3-Cyclopropyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine;dihydrochloride](/img/structure/B2985578.png)

![N-(2,4-dimethoxyphenyl)-2-(8-methoxy-6-methyl-10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridin-2(1H)-yl)acetamide](/img/structure/B2985579.png)

![N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]propanamide](/img/structure/B2985580.png)